Cas no 1521858-98-9 (2-chloro-5-fluoropyridine-3-carbothioamide)

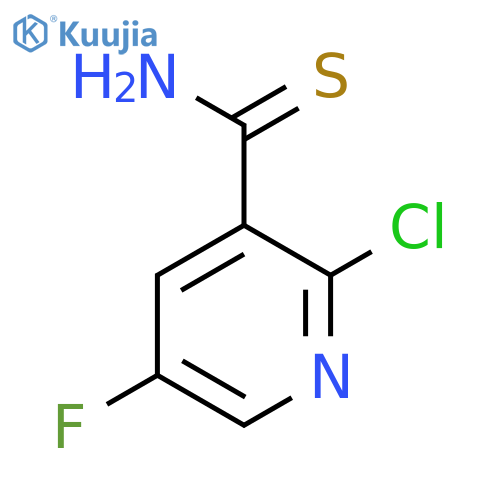

1521858-98-9 structure

商品名:2-chloro-5-fluoropyridine-3-carbothioamide

2-chloro-5-fluoropyridine-3-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-5-fluoropyridine-3-carbothioamide

- 1521858-98-9

- EN300-1964187

-

- インチ: 1S/C6H4ClFN2S/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11)

- InChIKey: BENOHPWJXQTMRH-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C(N)=S)=CC(=CN=1)F

計算された属性

- せいみつぶんしりょう: 189.9767752g/mol

- どういたいしつりょう: 189.9767752g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 71Ų

2-chloro-5-fluoropyridine-3-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1964187-2.5g |

2-chloro-5-fluoropyridine-3-carbothioamide |

1521858-98-9 | 2.5g |

$2379.0 | 2023-09-17 | ||

| Enamine | EN300-1964187-0.05g |

2-chloro-5-fluoropyridine-3-carbothioamide |

1521858-98-9 | 0.05g |

$1020.0 | 2023-09-17 | ||

| Enamine | EN300-1964187-1.0g |

2-chloro-5-fluoropyridine-3-carbothioamide |

1521858-98-9 | 1g |

$1214.0 | 2023-05-31 | ||

| Enamine | EN300-1964187-1g |

2-chloro-5-fluoropyridine-3-carbothioamide |

1521858-98-9 | 1g |

$1214.0 | 2023-09-17 | ||

| Enamine | EN300-1964187-0.5g |

2-chloro-5-fluoropyridine-3-carbothioamide |

1521858-98-9 | 0.5g |

$1165.0 | 2023-09-17 | ||

| Enamine | EN300-1964187-0.1g |

2-chloro-5-fluoropyridine-3-carbothioamide |

1521858-98-9 | 0.1g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1964187-0.25g |

2-chloro-5-fluoropyridine-3-carbothioamide |

1521858-98-9 | 0.25g |

$1117.0 | 2023-09-17 | ||

| Enamine | EN300-1964187-10.0g |

2-chloro-5-fluoropyridine-3-carbothioamide |

1521858-98-9 | 10g |

$5221.0 | 2023-05-31 | ||

| Enamine | EN300-1964187-5.0g |

2-chloro-5-fluoropyridine-3-carbothioamide |

1521858-98-9 | 5g |

$3520.0 | 2023-05-31 | ||

| Enamine | EN300-1964187-5g |

2-chloro-5-fluoropyridine-3-carbothioamide |

1521858-98-9 | 5g |

$3520.0 | 2023-09-17 |

2-chloro-5-fluoropyridine-3-carbothioamide 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1521858-98-9 (2-chloro-5-fluoropyridine-3-carbothioamide) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量